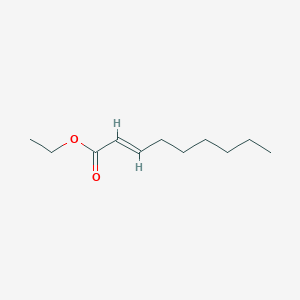

2-Nonenoic acid, ethyl ester

Beschreibung

Eigenschaften

CAS-Nummer |

17463-01-3 |

|---|---|

Molekularformel |

C11H20O2 |

Molekulargewicht |

184.27 g/mol |

IUPAC-Name |

ethyl non-2-enoate |

InChI |

InChI=1S/C11H20O2/c1-3-5-6-7-8-9-10-11(12)13-4-2/h9-10H,3-8H2,1-2H3 |

InChI-Schlüssel |

ZCSDUGXKKBIICL-UHFFFAOYSA-N |

SMILES |

CCCCCCC=CC(=O)OCC |

Isomerische SMILES |

CCCCCC/C=C/C(=O)OCC |

Kanonische SMILES |

CCCCCCC=CC(=O)OCC |

Andere CAS-Nummern |

17463-01-3 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Sensory characteristics of 2-Nonenoic acid, ethyl ester

The following technical guide provides an in-depth analysis of Ethyl 2-nonenoate , a specialized

CAS Registry Number: 17463-01-3

IUPAC Name: Ethyl (E)-non-2-enoate

Chemical Class:

Executive Summary & Chemical Identity

Ethyl 2-nonenoate is the ethyl ester of 2-nonenoic acid.[1] Unlike its saturated analog (Ethyl nonanoate, CAS 123-29-5), which is a widely used FEMA GRAS flavoring agent known for its "cognac/wine" notes, the unsaturated Ethyl 2-nonenoate is a distinct, less common entity. It is frequently encountered as a trace volatile in natural matrices (e.g., honey, fermentation products) and serves as a specialized intermediate in organic synthesis.

This guide distinguishes the unsaturated ester (C9:1) from the saturated ester (C9:0) and the aldehyde (2-nonenal), providing a rigorous analysis for researchers in flavor chemistry and drug development.

Physicochemical Constants

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 184.28 g/mol | |

| LogP (Predicted) | ~3.90 - 4.35 | Highly lipophilic |

| Boiling Point | ~235-236 °C | @ 760 mmHg |

| Flash Point | ~106 °C | Combustible |

| Stereochemistry | Predominantly (E)-isomer | Synthetic routes often yield mixed E/Z ratios (typically >85% E) |

Sensory Characteristics & Olfactory Mechanism

The "Missing Link" in the Homologous Series

While direct commercial descriptors for Ethyl 2-nonenoate are rare compared to Ethyl 2-octenoate (Pear/Green) and Ethyl 2-decenoate (Apple/Waxy), its sensory profile can be accurately triangulated via Structure-Activity Relationships (SAR).

Primary Descriptors:

-

Green/Fatty: The C9 chain length is the "sweet spot" for fatty-green notes (reminiscent of cucumber and melon).

-

Fruity/Waxy: The ethyl ester moiety masks the aggressive "greasiness" of the free acid, imparting a fruity lift similar to pear or melon skin.

-

Comparison: Less "winey" than Ethyl nonanoate; more "vegetative" than Ethyl 2-octenoate.

Comparative Sensory Analysis (Homologous Series)

The following table places Ethyl 2-nonenoate within its chemical family to predict its organoleptic impact.

| Compound | Chain Length | Unsaturation | Sensory Profile |

| Ethyl Octanoate | C8 | Saturated | Fruity, Wine, Apricot |

| Ethyl 2-Octenoate | C8 | Green, Pear, Fruity | |

| Ethyl Nonanoate | C9 | Saturated | Cognac, Wine, Coconut |

| Ethyl 2-Nonenoate | C9 | Fatty, Melon, Green, Waxy | |

| 2-Nonenal | C9 | Aldehyde | Cucumber, Old Book, Rancid Fat |

Expert Insight: The presence of the

-double bond generally increases the green and pungent character while lowering the detection threshold compared to the saturated ester.

Synthesis & Manufacturing Protocols

For research applications, the Wittig-Horner (Horner-Wadsworth-Emmons) reaction is the gold standard for synthesizing Ethyl 2-nonenoate. This method guarantees high stereoselectivity for the thermodynamically stable (E)-isomer.

Protocol: Horner-Wadsworth-Emmons Olefination

Objective: Synthesis of Ethyl (E)-2-nonenoate from Heptanal.

Reagents:

-

Substrate: Heptanal (

) -

Ylide Precursor: Triethyl phosphonoacetate

-

Base: Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt)

-

Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology:

-

Activation: In a flame-dried flask under nitrogen, suspend NaH (1.1 eq) in anhydrous THF at 0°C.

-

Ylide Formation: Dropwise add Triethyl phosphonoacetate (1.1 eq). The solution will turn clear/yellow as hydrogen gas evolves. Stir for 30 mins.

-

Addition: Dropwise add Heptanal (1.0 eq) to the reaction mixture, maintaining temperature <10°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2-4 hours. Monitor via TLC (Hexane:EtOAc 9:1).

-

Quench & Workup: Quench with saturated

. Extract with diethyl ether ( -

Purification: Purify via vacuum distillation or flash column chromatography (Silica gel) to isolate the pure ester.

Synthesis Pathway Visualization

Caption: Mechanistic flow of the Horner-Wadsworth-Emmons reaction yielding the (E)-isomer of Ethyl 2-nonenoate.[2][3]

Analytical Characterization (GC-MS)

Identification of Ethyl 2-nonenoate requires precise interpretation of Mass Spectrometry (MS) fragmentation patterns, distinguishing it from isomeric forms like Ethyl 3-nonenoate.

Gas Chromatography Retention Indices (RI)

-

DB-5 / HP-5 (Non-polar): ~1300 - 1350

-

DB-Wax (Polar): ~1600 - 1650

-

Note: The unsaturated ester typically elutes slightly later than its saturated counterpart (Ethyl nonanoate, RI ~1280 on DB-5) due to pi-pi interactions with the stationary phase.

Mass Spectrum Fragmentation Logic

The fragmentation follows specific pathways characteristic of

-

Molecular Ion (

): m/z 184 (Visible, distinct). -

Base Peak: Often m/z 55 (

) or m/z 88 (McLafferty rearrangement product). -

Loss of Alkoxy Group: Loss of ethoxy radical (

) -

McLafferty Rearrangement:

-

The double bond at C2-C3 alters the standard McLafferty mechanism seen in saturated esters.

-

Expect fragments related to the allylic cleavage.

-

Caption: Primary fragmentation pathways for the mass spectral identification of Ethyl 2-nonenoate.

Regulatory & Safety Status (Critical)

Warning for Drug & Flavor Developers: Unlike Ethyl Nonanoate, Ethyl 2-nonenoate is NOT a standard FEMA GRAS flavoring agent with a broad usage allowance.

-

FEMA Number: None assigned (Ethyl Nonanoate is FEMA 2447).

-

Safety Concern:

-Unsaturated carbonyls (Michael Acceptors) can exhibit higher reactivity toward biological nucleophiles (proteins/DNA) compared to saturated esters. This often results in sensitizing potential. -

Usage: Primarily restricted to research , pheromone traps (insect attractant research), or as a chemical intermediate . It is not recommended for direct addition to food or fragrance consumer products without specific toxicological clearance.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5363435 (Ethyl 2-nonenoate). PubChem. Available at: [Link]

-

The Good Scents Company. Ethyl 2-nonenoate (CAS 17463-01-3) Data Sheet.[4] The Good Scents Company. Available at: [Link]

- Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society. (Standard protocol reference for Wittig-Horner synthesis).

-

Flavor and Extract Manufacturers Association (FEMA). FEMA GRAS Flavor Ingredient Library (Search for Ethyl Nonanoate vs. Ethyl 2-nonenoate). FEMA. Available at: [Link]

Sources

An In-Depth Technical Guide to Potential Microbial Sources of Ethyl 2-Nonenoate

Abstract

Ethyl 2-nonenoate, a volatile ester with significant potential in the flavor, fragrance, and pharmaceutical industries, is currently produced primarily through chemical synthesis. This guide explores the untapped potential of microbial biosynthesis as a sustainable and tunable alternative. While direct microbial production of ethyl 2-nonenoate has not been extensively documented, this paper synthesizes current knowledge on microbial ester and unsaturated fatty acid biosynthesis to propose candidate microorganisms and delineate a strategic research and development path. We focus on the metabolic potential of filamentous fungi, particularly Penicillium roqueforti, and engineered yeasts like Saccharomyces cerevisiae. This guide provides a comprehensive overview of the hypothetical biosynthetic pathways, key enzymatic players, and influential culture conditions. Furthermore, we present detailed experimental protocols for microbial cultivation, volatile compound extraction and analysis, and metabolic engineering strategies, equipping researchers and drug development professionals with the foundational knowledge to explore and develop microbial cell factories for ethyl 2-nonenoate production.

Introduction: The Case for Microbial Ethyl 2-Nonenoate

Ethyl 2-nonenoate is an α,β-unsaturated ester characterized by its distinct fruity and waxy aroma, lending itself to applications as a flavoring agent and fragrance component. Beyond its sensory properties, the molecule's chemical structure suggests potential for further chemical modifications, making it a valuable building block in synthetic chemistry, including for pharmaceutical intermediates.

Currently, the industrial production of such esters relies on chemical catalysis, which often involves harsh reaction conditions and can generate undesirable byproducts. Microbial fermentation presents a compelling alternative, offering the promise of sustainable production from renewable feedstocks under mild conditions. The inherent metabolic diversity of microorganisms, coupled with the power of synthetic biology, opens the door to the tailored production of specific, high-value molecules like ethyl 2-nonenoate.

This technical guide provides a roadmap for researchers and professionals interested in harnessing microbial systems for the production of ethyl 2-nonenoate. We will delve into the theoretical underpinnings of its biosynthesis, identify promising microbial candidates, and provide actionable experimental protocols to guide laboratory investigations.

Unraveling the Biosynthetic Puzzle: A Hypothetical Pathway

The microbial synthesis of ethyl 2-nonenoate is predicated on the convergence of two metabolic pathways: fatty acid biosynthesis to generate the C9 unsaturated acyl moiety, and a central carbon metabolism to produce ethanol. These precursors are then enzymatically condensed to form the final ester product.

The Acyl-CoA Precursor: The Quest for 2-Nonenoyl-CoA

The primary challenge in the microbial production of ethyl 2-nonenoate lies in the generation of its specific precursor, 2-nonenoyl-CoA. The biosynthesis of fatty acids in most microorganisms proceeds via the well-characterized fatty acid synthase (FAS) system, which primarily produces saturated fatty acids.[1] The introduction of a double bond at the C-2 position of a nine-carbon fatty acid is not a standard reaction in primary metabolism.

We can hypothesize two potential routes to 2-nonenoyl-CoA:

-

Route 1: Desaturation followed by Isomerization or Chain Shortening: A saturated C9 fatty acid (nonanoic acid) could be synthesized and subsequently desaturated. Most known fatty acid desaturases in fungi and yeast, such as Ole1p in Saccharomyces cerevisiae, introduce a double bond at the Δ9 position.[2] Therefore, a multi-step pathway involving desaturation and subsequent isomerization or a round of β-oxidation to shorten a longer unsaturated fatty acid would be required.

-

Route 2: Direct Synthesis via a Specialized Pathway: It is plausible that some microorganisms possess a specialized enzymatic machinery for the direct synthesis of α,β-unsaturated fatty acids. This could involve a modified FAS system or dedicated enzymes that introduce the double bond during the fatty acid elongation cycle.

The Alcohol Donor: Ethanol Production

Ethanol is a common product of fermentation in many yeasts and some filamentous fungi, arising from the decarboxylation of pyruvate, a key intermediate in glycolysis. The availability of ethanol is therefore not considered a limiting factor in many potential host organisms.

The Esterification Step: The Role of Acyltransferases

The final step in the biosynthesis of ethyl 2-nonenoate is the esterification of 2-nonenoyl-CoA with ethanol. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) or, in some cases, by promiscuous wax ester synthases.[3][4] These enzymes exhibit varying degrees of substrate specificity.[5][6] The successful production of ethyl 2-nonenoate would depend on the presence of an endogenous or heterologously expressed AAT that can efficiently utilize 2-nonenoyl-CoA as a substrate.

Mandatory Visualization:

Caption: Hypothetical biosynthetic pathway for ethyl 2-nonenoate.

Promising Microbial Candidates

Based on their known metabolic capabilities, two main groups of microorganisms emerge as prime candidates for the production of ethyl 2-nonenoate: filamentous fungi, particularly Penicillium roqueforti, and engineered yeasts.

Penicillium roqueforti: A Natural Producer of Volatiles

Penicillium roqueforti, the fungus responsible for the characteristic flavor and aroma of blue cheese, is a prolific producer of a wide range of volatile organic compounds (VOCs), including methyl ketones, secondary alcohols, and various esters.[7][8] Its strong lipolytic activity, breaking down fats into free fatty acids, provides a rich pool of precursors for ester synthesis.[1] While ethyl 2-nonenoate has not been explicitly identified in the volatilome of P. roqueforti, the fungus's metabolic machinery for producing a diverse array of fatty acid-derived compounds makes it a highly promising candidate for screening. Different strains of P. roqueforti are known to have distinct metabolic profiles, suggesting that screening a variety of isolates could be a fruitful endeavor.[7]

Engineered Yeasts: A Platform for Tailored Synthesis

Yeasts, particularly Saccharomyces cerevisiae, are well-established industrial microorganisms with a vast toolbox for genetic engineering. While not known to naturally produce significant quantities of long-chain unsaturated esters, their metabolic pathways can be readily manipulated to do so.[9][10] The general strategies for engineering yeast for novel ester production include:

-

Enhancing Precursor Supply: Overexpression of key enzymes in the fatty acid and ethanol biosynthesis pathways can increase the intracellular pools of acyl-CoAs and ethanol.

-

Heterologous Expression of Key Enzymes: Introducing genes from other organisms that encode enzymes with desired specificities, such as novel desaturases or AATs, can create new biosynthetic pathways.[3]

-

Knockout of Competing Pathways: Deleting genes that encode enzymes for competing metabolic pathways can redirect metabolic flux towards the desired product.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments required to investigate and develop microbial sources of ethyl 2-nonenoate.

Cultivation of Penicillium roqueforti for Volatile Production

This protocol is designed for the cultivation of P. roqueforti on a solid substrate to encourage the production of a wide range of volatile compounds.

Materials:

-

Penicillium roqueforti strain (e.g., from a culture collection or isolated from blue cheese)

-

Potato Dextrose Agar (PDA) plates

-

Sterile wheat grains

-

Sterile distilled water

-

250 mL Erlenmeyer flasks with cotton plugs

-

Incubator

Procedure:

-

Spore Suspension Preparation:

-

Grow the P. roqueforti strain on a PDA plate at 25°C for 7-10 days until sporulation is abundant.

-

Aseptically add 10 mL of sterile distilled water containing 0.05% (v/v) Tween 80 to the plate.

-

Gently scrape the surface of the fungal colony with a sterile loop to release the spores.

-

Transfer the spore suspension to a sterile tube and vortex for 1 minute to ensure homogeneity.

-

Determine the spore concentration using a hemocytometer and adjust to approximately 1 x 10^7 spores/mL with sterile distilled water.

-

-

Solid-State Fermentation:

-

Add 50 g of sterile wheat grains and 20 mL of sterile distilled water to each 250 mL Erlenmeyer flask.

-

Autoclave the flasks at 121°C for 20 minutes and allow them to cool to room temperature.

-

Inoculate each flask with 1 mL of the prepared spore suspension.

-

Incubate the flasks at 25°C for 14 days in the dark.

-

Mandatory Visualization:

Caption: Workflow for P. roqueforti cultivation.

Extraction and Analysis of Volatile Esters by HS-SPME-GC-MS

This protocol details the use of Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the sensitive and solvent-free analysis of volatile compounds produced by microbial cultures.[11][12][13]

Materials and Equipment:

-

SPME fiber assembly with a suitable fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Heating block or water bath

-

Analytical balance

-

Ethyl 2-nonenoate standard for identification and quantification

Procedure:

-

Sample Preparation:

-

Transfer a known amount (e.g., 1-2 g) of the colonized wheat grains from the P. roqueforti culture into a 20 mL headspace vial.

-

For liquid cultures, transfer a known volume (e.g., 5 mL) into a vial.

-

Seal the vial immediately with a magnetic screw cap.

-

-

HS-SPME Extraction:

-

Place the vial in a heating block or water bath set to a specific temperature (e.g., 60°C) and allow it to equilibrate for a set time (e.g., 15 minutes). This enhances the volatilization of the compounds into the headspace.

-

Manually or with an autosampler, expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to allow for the adsorption of the volatile compounds.

-

-

GC-MS Analysis:

-

After extraction, retract the fiber and immediately insert it into the hot injection port of the GC-MS system.

-

The high temperature of the injection port (e.g., 250°C) will desorb the trapped analytes onto the GC column.

-

The GC will separate the individual compounds based on their volatility and interaction with the column's stationary phase. A typical temperature program might be: start at 40°C for 2 minutes, then ramp to 240°C at 5°C/minute, and hold for 5 minutes.

-

The separated compounds will then enter the mass spectrometer, where they will be ionized and fragmented. The resulting mass spectrum is a chemical fingerprint that can be used for identification.

-

-

Data Analysis:

-

Identify the peaks in the chromatogram by comparing their mass spectra with a commercial library (e.g., NIST, Wiley) and by comparing their retention time with that of an injected ethyl 2-nonenoate standard.

-

Quantification can be achieved by creating a calibration curve with known concentrations of the ethyl 2-nonenoate standard.

-

Mandatory Visualization:

Sources

- 1. researchgate.net [researchgate.net]

- 2. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 3. Microbial production of fatty acid-derived fuels and chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Probing specificities of alcohol acyltransferases for designer ester biosynthesis with a high-throughput microbial screening platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Allosteric modulation of the substrate specificity of acyl-CoA wax alcohol acyltransferase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Strong effect of Penicillium roqueforti populations on volatile and metabolic compounds responsible for aromas, flavor and texture in blue cheeses | bioRxiv [biorxiv.org]

- 8. Secondary Metabolites Produced by the Blue-Cheese Ripening Mold Penicillium roqueforti; Biosynthesis and Regulation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The Studies in Constructing Yeast Cell Factories for the Production of Fatty Acid Alkyl Esters [frontiersin.org]

- 10. The Studies in Constructing Yeast Cell Factories for the Production of Fatty Acid Alkyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Analysis of Volatile Compounds Emitted by Filamentous Fungi Using Solid-Phase Microextraction-Gas Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 13. protocols.io [protocols.io]

Unlocking Olfactory Cues: A Technical Guide to the Role of 2-Nonenoic Acid, Ethyl Ester as a Putative Insect Kairomone for the Bird Cherry-Oat Aphid (Rhopalosiphum padi)

Introduction: The Scent of a Host

In the intricate chemical communication networks of insects, kairomones are pivotal signals emitted by one species that benefit another, often guiding predators and parasitoids to their prey or herbivores to their host plants.[1][2] These chemical "eavesdroppings" are fundamental to an insect's survival and reproduction. Many of these crucial semiochemicals are derived from fatty acids, biosynthesized by plants and released as volatile organic compounds (VOCs).[3][4][5] This guide delves into the scientific investigation of 2-Nonenoic acid, ethyl ester (also known as ethyl (E)-non-2-enoate), a naturally occurring plant volatile, as a prospective kairomone for the bird cherry-oat aphid, Rhopalosiphum padi.

Rhopalosiphum padi is a significant pest of cereal crops worldwide, including wheat and oats, causing damage both through direct feeding and as a vector for devastating plant viruses like the Barley yellow dwarf virus.[6][7][8] The management of this pest increasingly relies on understanding its chemical ecology to develop targeted and sustainable control strategies. While specific studies have identified a range of aldehydes and other esters as attractants for R. padi, the precise role of this compound remains an area of compelling research.[9] This document provides a comprehensive framework for researchers and drug development professionals to explore and validate the kairomonal activity of this compound, from initial chemical characterization to rigorous bioassays.

Section 1: The Candidate Kairomone: Chemical Profile and Hypothesis

This compound is a C11 unsaturated ester with the molecular formula C₁₁H₂₀O₂. Its presence has been confirmed in the methanolic extracts of various plants, indicating its natural origin and potential availability as an olfactory cue for herbivorous insects.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | ethyl (E)-non-2-enoate | PubChem |

| Molecular Formula | C₁₁H₂₀O₂ | PubChem |

| Molecular Weight | 184.27 g/mol | PubChem |

| CAS Number | 38112-59-3 | PubChem |

| Appearance | Colorless liquid (typical for similar esters) | N/A |

| Boiling Point | ~227 °C (Predicted) | N/A |

The Core Hypothesis: Based on the established attraction of R. padi to structurally similar C6 esters and C7-C10 aldehydes emitted by its host plants (wheat and oats), it is hypothesized that the C9 unsaturated ester, this compound, functions as a kairomone, playing a role in the aphid's long-range host identification and localization.[9]

Section 2: The Investigative Workflow: A Methodological Blueprint

To rigorously test this hypothesis, a multi-stage experimental approach is required. This workflow integrates chemical analysis, electrophysiology, and behavioral science to build a comprehensive picture of the compound's role.

Caption: A multi-phase workflow for validating a putative insect kairomone.

Section 3: Experimental Protocols

Protocol: Synthesis and Purification of (E)-2-Nonenoic acid, ethyl ester

Causality: A high-purity standard is non-negotiable. Contaminants could elicit their own electrophysiological or behavioral responses, leading to false-positive results. A Wittig or Horner-Wadsworth-Emmons reaction is a standard and reliable method for creating the trans-double bond characteristic of the (E)-isomer.

Materials:

-

Heptanal

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate (HPLC grade)

Procedure:

-

Reaction Setup: Under an inert nitrogen atmosphere, suspend sodium hydride in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Ylide Formation: Add triethyl phosphonoacetate dropwise to the NaH suspension. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the phosphonate ylide.

-

Wittig Reaction: Cool the reaction mixture back to 0°C and add heptanal dropwise. Let the reaction proceed at room temperature overnight.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure (E)-2-Nonenoic acid, ethyl ester.

-

Verification: Confirm the structure and assess purity (>95%) using ¹H NMR, ¹³C NMR, and GC-MS analysis.

Protocol: Electroantennography (EAG)

Causality: EAG provides the crucial first evidence that the insect's olfactory system can detect the compound. It measures the overall electrical response of the entire antenna to a stimulus, indicating the presence of responsive olfactory sensory neurons.

Materials:

-

Live Rhopalosiphum padi (apterous or alate adults)

-

EAG system (micromanipulators, electrodes, amplifier, data acquisition software)

-

Glass capillary electrodes filled with saline solution

-

Purified (E)-2-Nonenoic acid, ethyl ester

-

Solvent (e.g., paraffin oil or hexane)

-

Filter paper strips

-

Humidified, charcoal-filtered air stream

Procedure:

-

Antenna Preparation: Immobilize an aphid. Excise one antenna at the base. Mount the excised antenna between two glass capillary electrodes. The recording electrode is placed over the distal tip, and the reference electrode is inserted into the base of the antenna or the head.

-

Stimulus Preparation: Prepare serial dilutions of the test compound in the chosen solvent (e.g., 1 µg/µL, 10 µg/µL, 100 µg/µL). Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip. Allow the solvent to evaporate completely.

-

Stimulus Delivery: Insert the filter paper into a Pasteur pipette. The outlet of the pipette is placed into a hole in the main tube delivering a constant stream of humidified air over the antenna.

-

Data Recording: Deliver a puff of air (e.g., 0.5 seconds) through the pipette, carrying the volatile stimulus over the antenna. Record the resulting depolarization (EAG response) in millivolts (mV).

-

Controls: Use a solvent-only control to establish a baseline response. Use a known attractant (e.g., (Z)-3-hexenol) as a positive control.

-

Data Analysis: Measure the peak amplitude of the EAG response for each stimulus. Normalize the responses by subtracting the solvent control response. Compare the responses to the test compound with the positive and negative controls.

Protocol: Y-Tube Olfactometer Behavioral Assay

Causality: While EAG confirms detection, it does not confirm behavior. An olfactometer assay is a self-validating system to determine if the detected scent translates into a behavioral choice—attraction, repulsion, or neutrality.

Materials:

-

Glass Y-tube olfactometer

-

Airflow meter and pump

-

Charcoal and water filters for air purification and humidification

-

Live Rhopalosiphum padi (starved for 1-2 hours)

-

Purified (E)-2-Nonenoic acid, ethyl ester

-

Solvent control (e.g., paraffin oil)

-

Positive control (e.g., oat seedling)

Procedure:

-

System Setup: Connect the Y-tube to a purified, humidified air source, ensuring equal airflow through both arms (e.g., 200 mL/min).

-

Stimulus Application: In one arm, place a filter paper treated with a specific dose of this compound. In the other arm, place a filter paper treated with the solvent alone (control).

-

Aphid Introduction: Introduce a single adult aphid at the base of the Y-tube.

-

Choice Observation: Allow the aphid a set amount of time (e.g., 10 minutes) to make a choice. A choice is recorded when the aphid moves a certain distance (e.g., 2 cm) into one of the arms and remains there for a minimum period (e.g., 1 minute).

-

Data Collection: Record the number of aphids choosing the treatment arm versus the control arm. Aphids that do not make a choice within the allotted time are recorded as "no choice."

-

Replication and Rotation: Test a sufficient number of aphids (e.g., 50-100). Rotate the arms of the olfactometer between trials to eliminate any positional bias.

-

Statistical Analysis: Use a Chi-square (χ²) test or a binomial test to determine if the distribution of choices is significantly different from a 50:50 random distribution.

Section 4: Data Interpretation and Advanced Analysis

Table 2: Hypothetical EAG and Behavioral Data for Ethyl 2-Nonenoate

| Compound (10 µg dose) | Mean EAG Response (mV ± SE) | Olfactometer Choice (%) | Statistical Significance (p-value) |

| Solvent Control | 0.1 ± 0.02 | 52% | N/A |

| Ethyl 2-Nonenoate | 0.8 ± 0.15 | 75% | < 0.01 |

| (Z)-3-Hexenol (Positive Control) | 1.1 ± 0.20 | 82% | < 0.01 |

A strong, dose-dependent EAG response coupled with a statistically significant preference in the olfactometer provides compelling evidence for the compound's role as a kairomone.

Olfactory Signaling Pathway

The perception of this compound would initiate a well-characterized olfactory signaling cascade within the aphid's antennal sensilla.

Caption: Generalized insect olfactory signal transduction pathway.

Section 5: Application in Pest Management

Validation of this compound as a kairomone for R. padi opens several avenues for its application in Integrated Pest Management (IPM) programs:

-

Monitoring: Lures baited with the compound can be used in traps to monitor aphid populations, allowing for more precise timing of control measures.

-

Mass Trapping: Deploying a high density of traps could significantly reduce local aphid populations.

-

Attract-and-Kill: Formulations combining the kairomone with a selective insecticide or a biological control agent can attract aphids to a lethal source, minimizing broad-spectrum pesticide use.[2]

The development of effective controlled-release formulations will be critical for field applications, ensuring a consistent release rate over an extended period.

Conclusion

This guide outlines a scientifically robust pathway for investigating this compound as a putative kairomone for Rhopalosiphum padi. By systematically progressing from chemical synthesis and electrophysiological screening to behavioral validation, researchers can definitively characterize the role of this compound. Such knowledge is invaluable, not only for advancing our understanding of insect chemical ecology but also for developing innovative and environmentally benign tools for the management of this economically important agricultural pest.

References

-

Title: Kairomonal Effect of Aphid Alarm Pheromones and Analogs on the Parasitoid Diaeretiella rapae Source: PubMed Central URL: [Link]

-

Title: Kairomonal Effect of Aphid Alarm Pheromones and Analogs on the Parasitoid Diaeretiella rapae Source: PubMed URL: [Link]

-

Title: Impact of kairomones on moth pest management: Pear ester and the Codling Moth Source: ResearchGate URL: [Link]

-

Title: Potential global distributions of an important aphid pest, Rhopalosiphum padi: insights from ensemble models with multiple variables Source: PubMed URL: [Link]

-

Title: Ethyl Formate Fumigation for Controlling Two Major Aphid Pests, Aphis spiraecola and Aphis gossypii, on Passion Fruit, from Cultivation to Post-Harvest Storage Source: MDPI URL: [Link]

-

Title: Olfactometer-Assessed Responses of Aphid Rhopalosiphum padi to Wheat and Oat Volatiles Source: ResearchGate URL: [Link]

-

Title: Role of phermones and kairmones for insect suppression systems and their possible health and environmental impacts Source: PubMed URL: [Link]

-

Title: Interaction between the Bird Cherry-Oat Aphid (Rhopalosiphum padi) and Stagonospora Nodorum Blotch (Parastagonospora nodorum) on Wheat Source: MDPI URL: [Link]

-

Title: Bird-cherry-oat aphid, Rhopalosiphum padi. The species host alternates... Source: ResearchGate URL: [Link]

-

Title: Sustainable control of the bird cherry-oat aphid (Rhopalosiphum padi L.) in northwestern Ontario using Beauveria bassiana delivered by bumblebees Source: Frontiers URL: [Link]

-

Title: Rhopalosiphum padi Source: AphidNet URL: [Link]

-

Title: The life cycle functional response of Rhopalosiphum padi (L.) to higher temperature Source: Journal of Plant Protection Research URL: [Link]

-

Title: Resistance of wheat lines to Rhopalosiphum padi (Hemiptera: Aphididae) under laboratory conditions Source: PubMed URL: [Link]

-

Title: Bird-Cherry Oat Aphid ( Rhopalosiphum padi ) Feeding Stress Induces Enhanced Levels of Phenolics in Mature Wheat Grains Source: ResearchGate URL: [Link]

-

Title: Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts Source: PubMed Central URL: [Link]

-

Title: Silicon-induced changes in plant volatiles reduce attractiveness of wheat to the bird cherry-oat aphid Rhopalosiphum padi and attract the parasitoid Lysiphlebus testaceipes Source: PubMed URL: [Link]

-

Title: Interactions between host-plant volatiles and the sex pheromones of the bird cherry-oat aphid, Rhopalosiphum padi and the damson-hop aphid, Phorodon humuli Source: PubMed URL: [Link]

-

Title: Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts Source: Frontiers URL: [Link]

-

Title: Insect pheromones Source: Wikipedia URL: [Link]

-

Title: Rhopalosiphum padi (Hemiptera: Aphididae) responses to volatile cues from Barley yellow dwarf virus-infected wheat Source: PubMed URL: [Link]

-

Title: Behavioral responses of Phlebotomus papatasi (Diptera: Psychodidae) to host-derived semiochemicals Source: PubMed URL: [Link]

-

Title: Insects' perception and behavioral responses to plant semiochemicals Source: PeerJ URL: [Link]

-

Title: Relationships between Volatile Organic Compounds Released by Wheat Plants Following Artificial Stress and Their Potential Influence on Natural Pest Management Source: MDPI URL: [Link]

-

Title: Role of kairomone in biological control of crop pests-A review Source: USDA ARS URL: [Link]

-

Title: Fatty Acid Origin of Insect Pheromones Source: ResearchGate URL: [Link]

-

Title: Use of Ethyl (E,Z)-2,4-decadienoate in Codling Moth Management: Kairomone Species Specificity Source: Journal of the Entomological Society of British Columbia URL: [Link]

-

Title: Dynamic distress calls: volatile info chemicals induce and regulate defense responses during herbivory Source: ScienceOpen URL: [Link]

-

Title: Physiological function and ecological aspects of fatty acid-amino acid conjugates in insects Source: Taylor & Francis Online URL: [Link]

-

Title: Volatile Organic Compound Profiles From Wheat Diseases Are Pathogen-Specific and Can Be Exploited for Disease Classification Source: Frontiers URL: [Link]

-

Title: Fatty Acid Origin of Insect Pheromones Source: PubMed URL: [Link]

-

Title: Behavioral responses of different reproductive statuses and sexes in Hermetia illucens (L) adults to different attractants Source: PeerJ URL: [Link]

-

Title: Honeydew volatile emission acts as a kairomonal message for the Asian lady beetle Harmonia axyridis (Coleoptera: Coccinellidae) Source: ResearchGate URL: [Link]

Sources

- 1. Kairomonal Effect of Aphid Alarm Pheromones and Analogs on the Parasitoid Diaeretiella rapae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of phermones and kairmones for insect suppression systems and their possible health and environmental impacts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts [frontiersin.org]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Sustainable control of the bird cherry-oat aphid (Rhopalosiphum padi L.) in northwestern Ontario using Beauveria bassiana delivered by bumblebees [frontiersin.org]

- 8. plantprotection.pl [plantprotection.pl]

- 9. researchgate.net [researchgate.net]

Stability of 2-Nonenoic acid, ethyl ester under different pH conditions

Title: Technical Guide: Hydrolytic Stability Profile of Ethyl 2-Nonenoate Under Variable pH Conditions

Executive Summary

This technical guide provides a comprehensive analysis of the chemical stability of Ethyl 2-nonenoate (Ethyl trans-2-nonenoate) across the pH spectrum. Primarily utilized in flavor/fragrance formulations and as a potential pharmaceutical intermediate, this

Key Findings:

-

Acidic Conditions (pH 1.0 – 4.0): High stability. Hydrolysis is slow and reversible, significantly retarded by the

-unsaturation which reduces the electrophilicity of the carbonyl carbon. -

Neutral Conditions (pH 5.0 – 7.5): Maximal stability. The compound is kinetically inert to nucleophilic attack by water at physiological temperatures.

-

Basic Conditions (pH > 9.0): Labile. Subject to rapid, irreversible saponification driven by hydroxide ions.

-

Critical Technical Note: Due to high lipophilicity (

), accurate stability testing requires the use of a co-solvent (e.g., Acetonitrile or Methanol) to ensure a homogeneous reaction phase, preventing phase-separation artifacts.

Chemical Profile & Mechanistic Basis

Compound: Ethyl trans-2-nonenoate

CAS: 27829-72-7 (trans-isomer)

Structure:

The -Unsaturation Effect

Unlike saturated fatty esters (e.g., Ethyl Nonanoate), Ethyl 2-nonenoate possesses a double bond conjugated with the ester carbonyl. This conjugation imparts two critical stability characteristics:

-

Resonance Stabilization: The overlap of

-orbitals delocalizes electron density, stabilizing the ground state of the ester. -

Reduced Electrophilicity: The resonance contribution decreases the partial positive charge (

) on the carbonyl carbon, making it less susceptible to nucleophilic attack by water (acid hydrolysis) or hydroxide ions (base hydrolysis). Consequently, Ethyl 2-nonenoate hydrolyzes slower than its saturated analogs.

Hydrolysis Pathways

The degradation of Ethyl 2-nonenoate is pH-dependent, following pseudo-first-order kinetics when buffered.

A. Acid-Catalyzed Hydrolysis (

-

Mechanism: Protonation of the carbonyl oxygen activates the molecule, followed by the rate-limiting attack of water.

- ) is typically small; significant hydrolysis requires a large excess of water or removal of the alcohol product.

B. Base-Catalyzed Saponification (

-

Mechanism: Direct nucleophilic attack by

on the carbonyl carbon forms a tetrahedral intermediate. Collapse of this intermediate expels the ethoxide ion. -

Kinetics: Irreversible. The final deprotonation of the resulting 2-nonenoic acid by the ethoxide ion renders the reaction essentially one-way.

Visualization: Hydrolysis Mechanisms

The following diagram illustrates the divergent pathways for acid and base-mediated degradation.

Caption: Divergent hydrolysis pathways. Note the reversibility in acid (green) versus the irreversible sink in base (red).

Experimental Protocol: Stability Assay

This protocol is designed to determine the pseudo-first-order rate constants (

Prerequisites:

-

Analytical Method: HPLC-UV (Detection at 210-220 nm for the ester carbonyl/double bond) or GC-FID.

-

Solubility Management: Ethyl 2-nonenoate is lipophilic. The reaction medium must contain a co-solvent (40-50% Methanol or Acetonitrile) to ensure true solution kinetics. Testing in pure aqueous buffer will result in a heterogeneous emulsion, yielding invalid data.

Step-by-Step Methodology

1. Buffer Preparation (Ionic Strength

-

pH 1.2 (Simulated Gastric): 0.1 N HCl.

-

pH 4.5: Acetate buffer.

-

pH 7.4 (Physiological): Phosphate buffered saline (PBS).

-

pH 9.0: Borate buffer.[3]

2. Stock Solution Preparation

-

Dissolve Ethyl 2-nonenoate in Acetonitrile (ACN) to a concentration of

. This is the Master Stock .

3. Incubation Setup

-

Vessel: Amber glass vials (to prevent photo-oxidation of the double bond).

-

Reaction Mix: Combine

Buffer + -

Spike: Add Master Stock to achieve a final concentration of

. -

Temperature: Maintain at

in a shaking water bath.

4. Sampling & Quenching

-

Timepoints: 0, 1, 2, 4, 8, 24, 48, and 72 hours.

-

Procedure:

-

Aliquot

of the reaction mixture. -

Quench:

-

For Acid/Neutral samples: Dilute immediately with cold ACN.

-

For Basic samples: Neutralize immediately with dilute HCl, then dilute with ACN.

-

-

Analyze via HPLC/GC.

-

5. Data Analysis

-

Plot

versus time ( -

The slope of the linear regression line is

. -

Calculate Half-life:

.

Visualization: Experimental Workflow

Caption: Standardized workflow for determining hydrolytic stability kinetics.

Expected Results & Interpretation

Based on the structural properties of

| pH Condition | Stability Classification | Estimated | Mechanistic Driver |

| pH 1.2 | High | > 100 Hours | Reversible acid catalysis; slowed by conjugation. |

| pH 4.5 | Very High | > 500 Hours | Negligible protonation; water is a poor nucleophile. |

| pH 7.4 | High | > 200 Hours | Neutral hydrolysis is extremely slow for this ester class. |

| pH 9.0 | Moderate/Low | 10 - 24 Hours | Hydroxide ion concentration increases; saponification accelerates. |

| pH 12.0 | Labile | < 1 Hour | Rapid, irreversible base-mediated hydrolysis. |

Implications for Researchers:

-

Formulation: Formulate at pH 4.0 – 7.0 for maximum shelf life.

-

Biological Fate: The compound will likely survive gastric transit (pH 1.2) intact but will be susceptible to enzymatic hydrolysis (esterases) in the plasma and liver, rather than chemical hydrolysis in the blood (pH 7.4).

References

- Larock, R. C. (1989). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. VCH Publishers. (General reference for ester hydrolysis mechanisms).

-

Mabey, W., & Mill, T. (1978). "Critical review of hydrolysis of organic compounds in water under environmental conditions." Journal of Physical and Chemical Reference Data, 7(2), 383-415. Link

-

European Medicines Agency (EMA). (2003). ICH Topic Q 1 A (R2) Stability Testing of new Drug Substances and Products. Link

- Kirby, A. J. (1972). "Hydrolysis and Formation of Esters of Organic Acids." Comprehensive Chemical Kinetics, Volume 10. Elsevier.

- World Health Organization (WHO). (2018). Evaluation of Certain Food Additives: Ethyl trans-2-nonenoate. WHO Technical Report Series. (Provides safety and metabolic context).

Sources

Technical Monograph: Stability, Compatibility, and Storage of Ethyl 2-Nonenoate

Document Control:

-

Subject: Ethyl 2-Nonenoate (CAS: 17463-01-3 / 39255-32-8)

-

Classification: High-Purity Raw Material / Excipient

-

Version: 1.0 (Technical Guidance)

Executive Summary & Chemical Identity[1]

Ethyl 2-nonenoate is an

The molecule possesses two primary reactive sites that dictate its handling requirements:

-

The Ester Linkage: Susceptible to hydrolysis in the presence of moisture, releasing ethanol and 2-nonenoic acid (off-odor/impurity).

-

The Conjugated Double Bond: Susceptible to autoxidation and, in specific synthetic contexts, Michael addition reactions with nucleophiles.

Physicochemical Profile

| Property | Value | Significance |

| Molecular Formula | Aliphatic Ester | |

| Molecular Weight | 184.28 g/mol | Volatile organic compound |

| LogP (Octanol/Water) | ~4.35 | Critical: Highly lipophilic. Will permeate polyolefins (LDPE/PP) and swell elastomers. |

| Flash Point | ~106°C (223°F) | Combustible liquid (Class IIIB) |

| Boiling Point | 235–236°C | Low volatility at room temp, but headspace accumulation occurs. |

| Specific Gravity | 0.89–0.90 | Lighter than water; immiscible. |

Degradation Mechanisms (The "Why")

To ensure integrity, one must understand the causality of degradation. Ethyl 2-nonenoate is not inert; it is a dynamic system in equilibrium with its environment.

Hydrolysis (Moisture Sensitivity)

The ester bond is the primary failure point. In the presence of water (even atmospheric humidity) and catalyzed by trace acids or bases, the molecule cleaves.

-

Indicator: Increase in Acid Value (AV).

-

Result: Formation of 2-nonenoic acid, which may alter pH and solubility profiles in formulation.

Autoxidation (Oxygen Sensitivity)

The alkene at the C2 position is stabilized by conjugation with the carbonyl, but it remains a site for radical attack over long durations or under UV exposure.

-

Indicator: Increase in Peroxide Value (PV).

-

Result: Formation of epoxides, aldehydes, and polymerization products (gums).

Michael Addition (Nucleophile Sensitivity)

Crucial for Drug Development: As an

Visualization: Degradation Pathways

Figure 1: Primary chemical degradation pathways for Ethyl 2-Nonenoate requiring mitigation.

Material Compatibility Matrix

Due to its high lipophilicity (LogP ~4.35), Ethyl 2-nonenoate acts as a solvent for many non-polar plastics and elastomers. It will migrate into the polymer matrix, causing swelling, softening, and eventual failure of the container or seal.

Containment Materials (Bottles/Vessels)

| Material | Compatibility | Recommendation | Technical Rationale |

| Borosilicate Glass | Excellent | Primary Choice | Impermeable, inert, easy to clean. Amber glass required to block UV. |

| Stainless Steel (316L) | Excellent | Primary Choice | Inert. Ideal for bulk storage. Passivation prevents trace metal catalysis of oxidation. |

| PTFE / FEP (Teflon) | Excellent | Alternative | Fluoropolymers resist swelling. Good for liners and tubing. |

| HDPE (High-Density PE) | Fair/Conditional | Short-term Only | Subject to "Flavor Scalping" (permeation). The ester will slowly migrate through the wall, and oxygen will migrate in. |

| LDPE / PP | Poor | AVOID | Rapid permeation and swelling. Structural integrity risk. |

| PVC | Very Poor | AVOID | The ester acts as a plasticizer, softening the PVC and leaching phthalates into the product. |

Sealing & Gasket Materials[1]

-

Recommended: PTFE (Teflon) or FFKM (Kalrez) . These are chemically inert to aliphatic esters.

-

Conditional: Viton (FKM) . Generally resistant (Rated 'A' or 'B'), but slight swelling may occur over long-term exposure at high temperatures.

-

Prohibited: EPDM , Natural Rubber , Buna-N (Nitrile) . These elastomers will absorb the ester, swell significantly, and leach organic compounds into the sample.

Storage & Handling Protocols

Environmental Controls

-

Temperature: Store at 2°C to 8°C (Refrigerated).

-

Reasoning: Arrhenius kinetics dictate that hydrolysis and oxidation rates roughly double for every 10°C increase. Refrigeration maximizes shelf life.

-

-

Light: Protect from light (Amber containers or foil-wrapped).

-

Reasoning: UV light promotes radical formation at the double bond.

-

-

Headspace: Inert Gas Overlay (Nitrogen or Argon) is mandatory after every opening.

Protocol: Inert Gas Blanketing

This procedure is a self-validating system to prevent oxidative degradation.

Equipment:

-

Source of High Purity Nitrogen (99.99%) or Argon.

-

Gas regulator set to low pressure (< 2 psi).

-

Dedicated tubing with a Pasteur pipette or stainless steel lance.

Step-by-Step Methodology:

-

Preparation: Ensure the container is on a stable surface. Remove the cap.

-

Purge: Insert the lance into the vessel, positioning the tip roughly 2 cm above the liquid surface. Do not bubble gas through the liquid (this strips volatiles).

-

Flow: Introduce gas at a gentle flow rate (approx. 2-5 L/min) for 10-15 seconds.

-

Note: Argon is heavier than air and forms a more stable blanket than Nitrogen, but Nitrogen is standard.

-

-

Closure: While the gas is still flowing, slowly withdraw the lance and immediately secure the cap.

-

Seal Validation: If using a septum cap, ensure the PTFE face is toward the product. Tighten to specified torque.

Workflow Visualization

Figure 2: Standard Operating Procedure (SOP) workflow for handling Ethyl 2-Nonenoate.

Analytical Validation (Quality Control)

To trust the material, you must verify its status using these specific assays.

Acid Value (AV) Titration

-

Purpose: Detects hydrolysis (formation of free 2-nonenoic acid).

-

Method: Dissolve sample in neutralized ethanol/ether. Titrate with 0.1N KOH using phenolphthalein indicator.

-

Limit: Typically < 1.0 mg KOH/g. A spike indicates moisture contamination.

Peroxide Value (PV)

-

Purpose: Detects early-stage oxidation before off-odors become potent.

-

Method: Iodometric titration.

-

Limit: < 5.0 meq/kg. High PV indicates poor headspace management.

GC-FID/MS Purity

-

Purpose: Quantify the ester and identify transesterification or polymerization byproducts.

-

Column: Polar column (e.g., DB-Wax) is preferred to separate the acid from the ester.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86573, Ethyl 2-nonenoate. Retrieved from [Link]

-

The Good Scents Company (2024). Ethyl 2-nonenoate Material Safety and Properties. Retrieved from [Link]

-

CP Lab Safety (2024). Chemical Compatibility Chart: Esters and Plastics. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Ethyl non-2-enoate.[1] Retrieved from [Link]

Sources

Geometrical isomers of ethyl 2-nonenoate and their properties

Content Type: Technical Whitepaper Target Audience: Organic Chemists, Flavor & Fragrance Scientists, Drug Development Researchers Version: 1.0

Executive Summary

Ethyl 2-nonenoate (

While the commercial supply is predominantly the (E)-isomer (CAS: 17463-01-3), precise stereocontrol is critical in advanced applications. The (Z)-isomer often possesses a distinct, more potent "natural" green character, analogous to the "pear ester" (ethyl (E,Z)-2,4-decadienoate).[1] This guide provides a rigorous technical analysis of these isomers, detailing their physicochemical differentiation, stereoselective synthesis, and spectroscopic validation.

Chemical Identity and Stereochemistry

The presence of a double bond at the C2 position creates a rigid planar system preventing free rotation, resulting in two stereoisomers.

Structural Comparison

| Feature | (E)-Ethyl 2-nonenoate | (Z)-Ethyl 2-nonenoate |

| Configuration | Trans (Entgegen) | Cis (Zusammen) |

| Geometry | Higher symmetry, linear chain extension | "Bent" chain, steric crowding between carbonyl and alkyl chain |

| Thermodynamics | More stable (minimized steric strain) | Less stable ( |

| CAS Number | 17463-01-3 (often used for mixture/E) | Not widely listed separately; typically synthesized de novo |

| Odor Profile | Waxy, fruity, fatty, melon-skin | Sharper, greener, more intense "natural" vegetable note |

Physicochemical Properties

Note: Values for the pure (Z)-isomer are estimated based on structural analogs due to its rarity in commercial catalogs.

| Property | (E)-Isomer | (Z)-Isomer (Est.) |

| Molecular Weight | 184.28 g/mol | 184.28 g/mol |

| Boiling Point (760 mmHg) | ~235-236°C | ~228-230°C (Typically lower than E) |

| Refractive Index ( | 1.438 - 1.442 | 1.435 - 1.439 |

| Density ( | 0.895 - 0.905 g/cm³ | 0.900 - 0.910 g/cm³ |

| LogP | ~3.90 | ~3.85 |

Spectroscopic Characterization (NMR)

The definitive method for distinguishing these isomers is Proton Nuclear Magnetic Resonance (

Diagnostic Signals ( H-NMR, 400 MHz, )

-

The (E)-Isomer:

-

Signal: Doublet of triplets (dt) for the

-proton (C3-H). -

Coupling Constant (

): 15.0 – 16.0 Hz . -

Interpretation: The large

-value indicates a trans-diaxial-like relationship between the vinylic protons.

-

-

The (Z)-Isomer:

-

Signal: Doublet of triplets (dt) for the

-proton (C3-H). -

Coupling Constant (

): 11.0 – 12.0 Hz . -

Interpretation: The smaller

-value confirms the cis relationship. Additionally, the C3 proton in the (Z)-isomer is often shifted downfield (deshielded) due to the anisotropy of the carbonyl group which is spatially closer in the cis conformation.

-

Stereoselective Synthesis Protocols

To access high-purity isomers for research or formulation, specific synthetic pathways must be employed. Standard acid-catalyzed esterification often leads to thermodynamic mixtures favoring the (E)-isomer.

Pathway Logic Diagram

The following diagram illustrates the decision tree for synthesizing specific isomers.

Figure 1: Synthetic decision tree for accessing specific geometrical isomers of ethyl 2-nonenoate.

Protocol A: (E)-Selective Synthesis (Horner-Wadsworth-Emmons)

This method utilizes the thermodynamic stability of the trans-isomer.

Reagents:

-

Sodium hydride (NaH) or Sodium ethoxide (NaOEt)

-

THF (anhydrous)

Step-by-Step Workflow:

-

Deprotonation: Suspend NaH (1.1 eq) in dry THF at 0°C. Dropwise add triethyl phosphonoacetate (1.1 eq). Stir until gas evolution ceases (formation of the phosphonate carbanion).

-

Addition: Cool to 0°C (or room temp). Add Heptanal (1.0 eq) dropwise.

-

Reaction: Allow to warm to room temperature and stir for 2-4 hours. The reaction proceeds via an oxaphosphetane intermediate that eliminates to form the alkene.

-

Workup: Quench with saturated

. Extract with diethyl ether. Wash organic layer with brine, dry over -

Purification: Distillation or flash chromatography (Hexane/EtOAc 95:5).

-

Expected Yield: 80-90% with >95:5 E:Z ratio.

Protocol B: (Z)-Selective Synthesis (Still-Gennari Modification)

This method relies on kinetic control using electron-deficient phosphonates to accelerate the elimination step, preventing equilibration to the trans isomer.

Reagents:

-

Ethyl P,P-bis(2,2,2-trifluoroethyl)phosphonoacetate (Still-Gennari Reagent)

-

KHMDS (Potassium bis(trimethylsilyl)amide)

-

18-Crown-6 (essential for sequestering

) -

THF (anhydrous)

Step-by-Step Workflow:

-

Complexation: Dissolve 18-Crown-6 (1.5 eq) and the Still-Gennari phosphonate (1.1 eq) in anhydrous THF under Argon. Cool to -78°C .

-

Deprotonation: Add KHMDS (1.1 eq, 0.5M in toluene) dropwise. Stir for 30 mins at -78°C.

-

Addition: Add Heptanal (1.0 eq) slowly to the cold solution.

-

Reaction: Maintain at -78°C for 1-2 hours. Do not warm up before quenching if maximum Z-selectivity is desired.

-

Quench: Quench cold with saturated

. -

Workup: Extract with ether, wash, and dry.

-

Expected Yield: 70-85% with >15:1 Z:E ratio.

Applications & Sensory Science

The geometric configuration significantly influences the interaction with olfactory receptors.

-

Flavor Industry: Ethyl 2-nonenoate is a key component in "Melon," "Pear," and "Tropical" flavor accords. The (E)-isomer provides the waxy body, while trace amounts of the (Z)-isomer (or related Z-alkenals) are often added to impart "freshness" and "peel" notes.

-

Pheromone Research: In certain insect species, the specific ratio of E:Z isomers serves as a species-specific mating signal. Synthetic blends must match these natural ratios precisely for efficacy in pest control traps.

References

-

NIST Chemistry WebBook. Ethyl 2-nonenoate and related isomers. National Institute of Standards and Technology.[6] Available at: [Link]

-

The Good Scents Company. Ethyl 2-nonenoate and Ethyl (E,Z)-2,4-decadienoate (Pear Ester) Odor Profiles. Available at: [Link]

-

Still, W. C., & Gennari, C. (1983).[7][8] Direct synthesis of Z-unsaturated esters.[7][5][8] A useful modification of the Horner-Emmons olefination.[7][5][8] Tetrahedron Letters, 24(41), 4405-4408.

-

Master Organic Chemistry. Lindlar’s Catalyst for Partial Reduction of Alkynes. Available at: [Link]

-

PubChem. Ethyl 2-nonynoate (Alkyne precursor). National Library of Medicine. Available at: [Link]

Sources

- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 2. ethyl 2-acetyl hexanoate, 1540-29-0 [thegoodscentscompany.com]

- 3. Ethyl Nonanoate | C11H22O2 | CID 31251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (E,Z)-2,6-nonadienal, 557-48-2 [thegoodscentscompany.com]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl 2-butenoate [webbook.nist.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. scite.ai [scite.ai]

Methodological & Application

Headspace solid-phase microextraction (SPME) for ethyl 2-nonenoate

Application Note: High-Sensitivity Headspace SPME Analysis of Ethyl 2-Nonenoate

Executive Summary

Ethyl 2-nonenoate (E2N) is a potent semiochemical and flavor compound characterized by "waxy," "fruity," and "fatty" notes.[1] It serves as a critical marker in enology (wine aging off-flavors), brewing (lipid oxidation), and entomology (bed bug alarm pheromones).[1][2] Due to its semi-volatility (bp ~235°C) and hydrophobic nature (LogP ~4.35), direct liquid injection often yields poor sensitivity due to matrix interference.[1]

This guide details a Headspace Solid-Phase Microextraction (HS-SPME) protocol designed for maximum sensitivity and reproducibility. Unlike solvent extraction, HS-SPME leverages the compound's high Henry’s Law constant to selectively concentrate it from complex matrices (e.g., fermentation broth, biological tissue) without organic solvents.[1]

Analyte Profile & Mechanistic Insight

| Property | Value | Implication for SPME |

| Compound | Ethyl 2-nonenoate | Target Analyte |

| CAS | 17463-01-3 | Verification Standard |

| MW | 184.28 g/mol | Suitable for GC-MS |

| LogP | ~4.35 (Hydrophobic) | Strong affinity for non-polar fiber phases; "Salting out" will be highly effective.[2][3] |

| Boiling Point | ~235°C | Semi-volatile; requires heated incubation to drive into headspace.[2][3] |

| Odor Threshold | Low (ppb range) | Requires pre-concentration (SPME) rather than direct injection.[1][2][3] |

Mechanistic Strategy:

E2N is an

-

Heating: Increasing

(driving analyte into air). -

Salting Out: Decreasing solubility in the aqueous phase.[1][2]

-

Fiber Matching: Using a bipolar fiber to capture the ester functional group while retaining the aliphatic chain.[1][2]

Critical Experimental Design

Fiber Selection: The "Universal" Core

-

Recommended: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm.[1][2]

-

Why?

-

PDMS (100 µm) is too non-polar; it may miss the ester functionality and has lower capacity for this MW range.[1][2]

-

Polyacrylate (PA) is too polar and better suited for phenols/acids.[1][2]

-

DVB/CAR/PDMS is a "layered" fiber.[1][2] The outer DVB layer adsorbs larger semi-volatiles (like E2N), while the inner CAR layer traps smaller volatiles.[1] This ensures E2N is not displaced by solvent peaks (ethanol/water).[1][2]

-

Thermodynamics: Temperature & Time

-

Temperature: 50°C to 60°C .

-

Logic: Below 40°C, E2N remains largely in the liquid phase.[1] Above 60°C, water vapor pressure becomes competitive, potentially displacing the analyte on the fiber and risking artifact formation (e.g., Maillard reactions in complex matrices).

-

-

Time: 45 minutes .

-

Logic: Equilibrium for semi-volatiles is slower than for volatiles. 45 minutes ensures the system reaches >90% equilibrium, maximizing reproducibility (precision) over speed.[1]

-

Matrix Modification

Step-by-Step Protocol

Phase A: Sample Preparation

-

Vial: Use 20 mL precision headspace vials with magnetic screw caps and PTFE/Silicone septa.

-

Matrix:

-

Modification: Add 1.5 g NaCl (analytical grade).

-

Internal Standard (IS): Add 10 µL of Ethyl Nonanoate (10 ppm in methanol).

-

Note: Ethyl nonanoate is structurally identical but saturated, making it the perfect physicochemical surrogate.[1]

-

-

Seal: Cap immediately and vortex for 30 seconds to dissolve salt.

Phase B: Automated HS-SPME Extraction

-

Incubation: 10 mins @ 50°C (500 rpm agitation). Ensures headspace homogeneity.

-

Extraction: Insert DVB/CAR/PDMS fiber.[1][2] Expose for 45 mins @ 50°C .

-

Agitation: Maintain 250-500 rpm. Reduces the boundary layer effect at the liquid-gas interface.

Phase C: GC-MS Analysis

-

Desorption: 3 minutes @ 250°C in Splitless mode.

-

Caution: Ensure the inlet liner is narrow (0.75 mm ID) to sharpen the peak.[2]

-

GC Parameters:

-

Column: DB-Wax UI (or equivalent PEG phase), 30m x 0.25mm x 0.25µm.[1][2][4]

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Oven Program:

MS Parameters (Agilent 5977 or similar):

-

Source Temp: 230°C.

-

Acquisition: SIM/Scan mode.

-

SIM Ions (Quantitation):

Quality Assurance & Validation

| Parameter | Acceptance Criteria | Troubleshooting |

| Linearity (R²) | > 0.995 (1 - 1000 ppb) | Check fiber age; ensure salt saturation is consistent.[1][2][3] |

| Recovery | 85 - 115% | Matrix effect?[2][3] Use Standard Addition method if recovery is poor. |

| Precision (RSD) | < 10% (n=5) | Check vial sealing; verify agitation speed stability. |

| Carryover | < 0.1% in Blank | Bake fiber at 260°C for 10 min between high-conc samples. |

Visualization: Workflow & Logic

Figure 1: SPME Equilibrium Dynamics

This diagram illustrates the tri-phase equilibrium required for successful extraction.

Caption: Tri-phase equilibrium dynamics. Optimization focuses on driving the analyte from Matrix to Headspace (via Salt/Temp) and Headspace to Fiber (via Phase Selection).

Figure 2: Method Optimization Workflow

Decision tree for validating the protocol.

Caption: Sequential optimization workflow ensuring robust method generation.

References

-

Sigma-Aldrich. SPME Fiber Selection Guide for Volatiles and Semi-volatiles.[1][2]Link

-

NIST Chemistry WebBook. Ethyl 2-nonenoate Mass Spectrum and Retention Indices.[1][2]Link[1][2]

-

ResearchGate. Optimization of HS-SPME for Fatty Acid Ethyl Esters in Wine.Link

-

Agilent Technologies. GC Column Selection for Flavor and Fragrance Analysis (DB-Wax UI).Link[2]

-

The Good Scents Company. Ethyl 2-nonenoate Organoleptic Properties and Occurrence.Link[1][2]

Sources

- 1. chromtech.net.au [chromtech.net.au]

- 2. 2-Nonenoic acid, ethyl ester | C11H20O2 | CID 5364389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quantitation of Flavor Compounds in Refill Solutions for Electronic Cigarettes Using HS-GCxIMS and Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

Application of Ethyl Esters in Fruit Aroma Reconstitution: A Technical Guide Featuring Ethyl Nonanoate

An Application Note for Researchers and Scientists

Abstract: The recreation of authentic and appealing fruit aromas is a cornerstone of the flavor and fragrance industry, food science, and sensory research. This process, known as aroma reconstitution, relies on a deep understanding of the key volatile organic compounds (VOCs) that constitute a natural scent profile. Esters are a principal class of compounds responsible for the characteristic fruity notes.[1] This application note provides a detailed guide to the principles and protocols for using ethyl esters in fruit aroma reconstitution, with a specific focus on ethyl nonanoate , a versatile and widely occurring natural ester. We will explore its physicochemical properties, sensory profile, and provide step-by-step methodologies for its application and validation in creating convincing fruit aromas.

A Note on Compound Selection: Initial research into "ethyl 2-nonenoate" for this application revealed that this specific compound is not commonly found in nature nor is it typically used in flavor and fragrance applications.[2] In contrast, ethyl nonanoate is a naturally occurring ester found in numerous fruits, such as apples and bananas, and is extensively used in the flavor industry to impart fruity, wine-like, and tropical notes.[3][4][5] Therefore, this guide will focus on the application of ethyl nonanoate as a representative and highly relevant model compound for fruit aroma reconstitution.

Physicochemical and Sensory Profile of Ethyl Nonanoate

Understanding the fundamental properties of a flavor compound is critical for its effective application. Ethyl nonanoate (also known as ethyl pelargonate) is valued for its ability to confer a complex fruity character.[4]

1.1. Key Properties

The physicochemical properties of ethyl nonanoate dictate its behavior in various matrices, including its volatility and solubility.

| Property | Value | Source(s) |

| IUPAC Name | Ethyl nonanoate | - |

| Synonyms | Ethyl pelargonate, Wine ether | [6] |

| CAS Number | 123-29-5 | [5][7] |

| Molecular Formula | C₁₁H₂₂O₂ | [7] |

| Molecular Weight | 186.30 g/mol | [7] |

| Appearance | Colorless clear liquid | [6] |

| Solubility | Insoluble in water (0.11 g/L); Soluble in ethanol and oils. | [7] |

| Boiling Point | 227-228 °C | - |

| Vapor Pressure | 0.04 mmHg @ 25 °C (est.) | [2] |

1.2. Sensory Profile

Ethyl nonanoate does not impart a single, simple aroma but rather a complex bouquet that can be modulated by its concentration and the other compounds present in the blend.

-

Primary Descriptors: Fruity, waxy, wine-like.[5]

-

Secondary Notes: Contributes distinct apple and banana facets, with undertones of cognac, pear, and tropical sweetness.[5][7]

-

Causality: The structure of ethyl nonanoate—a straight-chain nine-carbon carboxylic acid esterified with ethanol—gives it a balance of volatility and lipophilicity that allows it to be perceived as a persistent "middle note" in a flavor composition. Its molecular size and shape are responsible for its specific interaction with olfactory receptors that elicit its characteristic fruity and waxy sensations.

The Workflow of Aroma Reconstitution

Fruit aroma reconstitution is a multi-step process that begins with the deconstruction of a natural aroma and ends with its synthetic recreation and validation. The goal is to identify and utilize the key aroma-active compounds that are most impactful to the human senses, rather than simply replicating every volatile compound present.[8][9]

Caption: Workflow for fruit aroma analysis and reconstitution.

Experimental Protocols

The following protocols provide a framework for the practical application of ethyl nonanoate in a laboratory setting. All work should be conducted in a well-ventilated area, adhering to standard laboratory safety procedures.

Protocol 3.1: Preparation of a 1% (w/v) Ethyl Nonanoate Stock Solution

-

Rationale: A concentrated stock solution is prepared in a food-grade solvent to allow for precise and repeatable dilutions. Ethanol is an ideal solvent due to its miscibility with both ethyl nonanoate and the aqueous fruit base, as well as its own low sensory impact at high dilutions.[7]

-

Materials:

-

Ethyl nonanoate (≥98% purity)

-

Food-grade ethanol (95% or absolute)

-

100 mL volumetric flask (Class A)

-

Analytical balance

-

Pipettes

-

-

Procedure:

-

Place the 100 mL volumetric flask on the analytical balance and tare it.

-

Carefully weigh 1.00 g of ethyl nonanoate directly into the flask.

-

Remove the flask from the balance. Add approximately 50 mL of ethanol to the flask.

-

Swirl the flask gently until the ethyl nonanoate is fully dissolved.

-

Carefully add ethanol to the flask until the bottom of the meniscus reaches the 100 mL calibration mark.

-

Stopper the flask and invert it 15-20 times to ensure a homogenous solution.

-

Transfer the solution to an amber glass bottle, label it clearly ("Ethyl Nonanoate 1% w/v in EtOH"), and store it at 4°C.

-

Protocol 3.2: Preparation of a Simplified Model Fruit Base

-

Rationale: A standardized, neutral base is required to evaluate the sensory contribution of the aroma compounds without interference from a complex food matrix. This simple sugar/acid solution mimics the basic taste profile (sweetness and sourness) of many fruits.

-

Materials:

-

Sucrose (granulated sugar)

-

Citric acid (food grade)

-

Deionized water

-

1 L beaker or bottle

-

Magnetic stirrer and stir bar

-

-

Procedure:

-

Add 800 mL of deionized water to the 1 L beaker.

-

While stirring, add 100 g of sucrose (for 10% sweetness).

-

Once the sucrose is dissolved, add 2 g of citric acid (for 0.2% acidity).

-

Continue stirring until all solids are completely dissolved.

-

Add deionized water to reach a final volume of 1 L.

-

This base can be stored at 4°C for up to one week.

-

Protocol 3.3: Dosing and Sensory Evaluation of Ethyl Nonanoate

-

Rationale: This protocol determines the sensory threshold and optimal concentration of ethyl nonanoate. By creating a dilution series, researchers can identify the concentration at which the aroma is first detected and where it provides the most characteristic and pleasant notes.

-

Materials:

-

1% Ethyl Nonanoate stock solution (from 3.1)

-

Model Fruit Base (from 3.2)

-

Graduated cylinders and pipettes

-

Labeled beakers or sensory evaluation glasses

-

-

Procedure:

-

Prepare a series of dilutions of the stock solution in the model fruit base. For example, to achieve concentrations from 1 ppm to 50 ppm:

-

1 ppm: Add 10 µL of the 1% stock to 100 mL of base.

-

5 ppm: Add 50 µL of the 1% stock to 100 mL of base.

-

10 ppm: Add 100 µL of the 1% stock to 100 mL of base.

-

25 ppm: Add 250 µL of the 1% stock to 100 mL of base.

-

50 ppm: Add 500 µL of the 1% stock to 100 mL of base.

-

-

Include a "zero" sample containing only the model base as a control.

-

Present the samples, coded with random three-digit numbers, to sensory panelists in a controlled environment.

-

Ask panelists to describe the aroma and intensity of each sample. This data will help build a profile of how the perception of ethyl nonanoate changes with concentration.

-

Validation and Quality Control

Validation ensures that the reconstituted aroma is both chemically accurate and sensorially convincing. This requires a combination of instrumental and human analysis.[10][11]

Protocol 4.1: Instrumental Validation by HS-SPME-GC-MS

-

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Headspace Solid-Phase Microextraction (HS-SPME) is the industry standard for analyzing volatile flavor compounds.[12][13] This method confirms the presence and relative concentration of ethyl nonanoate in the final reconstituted product, ensuring it matches the formulation target.

-

Materials:

-

GC-MS system with a suitable capillary column (e.g., HP-5MS).

-

SPME autosampler and fibers (e.g., DVB/CAR/PDMS).

-

20 mL headspace vials with screw caps and septa.

-

Reconstituted aroma sample.

-

-

Procedure (Example Conditions):

-

Place 5 mL of the reconstituted aroma sample into a 20 mL headspace vial. Add 1 g of NaCl to increase the volatility of the analytes.

-

Seal the vial.

-

Incubate the vial at 50°C for 15 minutes with agitation.[14]

-

Expose the SPME fiber to the headspace for 30 minutes to adsorb the volatile compounds.[14]

-

Desorb the fiber in the GC injection port at 250°C for 5 minutes.[14]

-

Run the GC-MS method with an appropriate temperature program (e.g., start at 40°C, ramp 5°C/min to 250°C).

-

Analyze the resulting chromatogram. Identify the peak for ethyl nonanoate by its retention time and mass spectrum, and quantify it using an appropriate standard.

-

Protocol 4.2: Sensory Validation

-

Rationale: The ultimate test of a reconstituted aroma is its perception by a human panel. A sensory panel can determine if the aroma is balanced, authentic, and free of off-notes.

-

Methodology: A Quantitative Descriptive Analysis (QDA) or a triangle test can be employed.[15] In a QDA, trained panelists rate the intensity of specific aroma attributes (e.g., "fruity," "waxy," "apple," "banana") for both the reconstituted aroma and a target reference (e.g., a natural fruit extract). This provides a quantitative comparison of the aroma profiles.

Caption: The sensory evaluation and validation workflow.

Conclusion

Ethyl nonanoate serves as an exemplary tool in the arsenal of flavor chemists and sensory scientists. Its complex fruity and waxy profile makes it a versatile component for building authentic apple, banana, grape, and tropical fruit aromas. By following systematic protocols for formulation and rigorous validation through both instrumental and sensory analysis, researchers can effectively utilize this ester to achieve targeted and reproducible fruit aroma profiles. The principles outlined in this guide are broadly applicable to other flavor esters, providing a foundational methodology for the scientific art of aroma reconstitution.

References

-

The Fragrance Conservatory. (n.d.). Ethyl nonanoate. [Link]

-

ScienceDirect. (n.d.). Ethyl Nonanoate - an overview. [Link]

-

Global Substance Registration System. (n.d.). ETHYL-2-NONYNOATE. [Link]

-

PubChem. (n.d.). Ethyl-2-nonynoate. National Center for Biotechnology Information. [Link]

-

Olfactorian. (n.d.). Ethyl Nonanoate. [Link]

-

PubChem. (n.d.). Ethyl non-2-enoate. National Center for Biotechnology Information. [Link]

-

The Good Scents Company. (n.d.). ethyl nonanoate. [Link]

-

The Good Scents Company. (n.d.). ethyl 2-octenoate. [Link]

-

The Good Scents Company. (n.d.). ethyl 2-nonenoate. [Link]

-

Marco, J., & Peterson, D. G. (2021). Analytical approaches to flavor research and discovery: from sensory-guided techniques to flavoromics methods. Journal of agricultural and food chemistry, 69(1), 4-19. [Link]

-

MDPI. (2023). Fruits Quality and Sensory Analysis. [Link]

-

Imbibe. (2016). Esters – The Fruity Building Blocks of Flavor. [Link]

-